1,2-Ethanediol monoricinoleate

Description

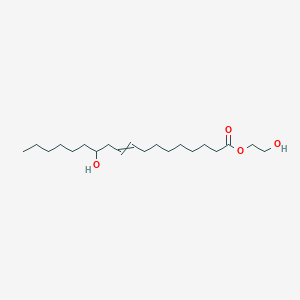

Structure

2D Structure

Properties

IUPAC Name |

2-hydroxyethyl (Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21/h9,12,19,21-22H,2-8,10-11,13-18H2,1H3/b12-9-/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMXUUQMSMKFMH-UZRURVBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873890 | |

| Record name | 1,2-Ethanediol monoricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, 2-hydroxyethyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

106-17-2, 9004-97-1 | |

| Record name | 2-Hydroxyethyl (9Z,12R)-12-hydroxy-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monoricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avlinox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flexricin@ 15 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, 2-hydroxyethyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol monoricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl ricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[(9Z,12R)-12-hydroxy-1-oxo-9-octadecen-1-yl]-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Ethylene Glycol Monoricinoleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying ethylene glycol monoricinoleate. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a thorough understanding of the underlying chemical principles.

Introduction

Ethylene glycol monoricinoleate is a nonionic surfactant with a wide range of applications in the pharmaceutical, cosmetic, and industrial sectors. Its utility stems from its amphiphilic nature, possessing both a hydrophilic ethylene glycol head and a lipophilic ricinoleic acid tail. This structure imparts emulsifying, dispersing, and solubilizing properties, making it a valuable excipient in drug delivery systems, a component in topical formulations, and a versatile industrial additive. The synthesis of a high-purity monoester is crucial to ensure consistent performance and to avoid the presence of potentially interfering diesters or unreacted starting materials. This guide details the most common and effective synthesis and purification strategies.

Synthesis of Ethylene Glycol Monoricinoleate

The synthesis of ethylene glycol monoricinoleate can be primarily achieved through three distinct methods: direct esterification of ricinoleic acid with ethylene glycol, transesterification of a ricinoleate source (such as castor oil or its methyl ester) with ethylene glycol, and a borate-mediated synthesis designed to favor the formation of the monoester.

Direct Esterification

Direct esterification involves the reaction of ricinoleic acid with ethylene glycol, typically in the presence of a catalyst to accelerate the reaction rate. This method can be performed using either chemical or enzymatic catalysts.

Enzymatic esterification offers a green and highly selective alternative to chemical catalysis, often proceeding under milder reaction conditions and minimizing byproduct formation. Lipases are commonly employed for this purpose.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, combine ricinoleic acid and ethylene glycol. A molar ratio of glycol to fatty acid of 1:1 to 4:1 can be used.[1] n-Hexane can be added as a solvent at a 1:1 (v/v) ratio relative to the substrates.[1]

-

Catalyst Addition: Introduce Candida rugosa lipase to the mixture. A catalyst loading of 5% (w/w) of the total substrate mass is recommended.[1]

-

Reaction Conditions: The mixture is incubated in a horizontal shaker at 200 rpm and 37°C for 18 hours.[1]

-

Reaction Termination: To halt the reaction, the mixture is heated to 80°C.[1]

-

Product Isolation: The reaction mixture is centrifuged at 3400 rpm for 15 minutes to separate the enzyme and any solids. The upper organic phase containing the ester is then collected for purification.[1]

| Parameter | Value | Reference |

| Catalyst | Candida rugosa lipase | [1] |

| Molar Ratio (Glycol:Acid) | 1:1 to 4:1 | [1] |

| Temperature | 37°C | [1] |

| Reaction Time | 18 hours | [1] |

| Conversion Percentage | Up to 85% | [1] |

Transesterification

Transesterification is a widely used industrial method for producing esters. In the context of ethylene glycol monoricinoleate, this can be achieved by reacting castor oil or its methyl ester (castor oil methyl ester - COME) with ethylene glycol in the presence of a catalyst.

This two-step process first involves the transesterification of castor oil with methanol to produce COME, which is then reacted with ethylene glycol.

Experimental Protocol:

Step 1: Synthesis of Castor Oil Methyl Ester (COME)

-

Reactant and Catalyst Preparation: In a reaction vessel, heat castor oil to 60-65°C. In a separate container, prepare a solution of potassium methoxide by dissolving potassium hydroxide (0.8% w/w of oil) in methanol.

-

Reaction: Add the potassium methoxide solution to the heated oil and stir vigorously for 1-2 hours at 60-65°C.

-

Separation: After the reaction, allow the mixture to settle. The lower glycerol layer is drained off.

-

Washing and Drying: The upper methyl ester layer is washed with warm water until the washings are neutral. The washed ester is then dried at 100°C.

Step 2: Transesterification of COME with Ethylene Glycol

-

Reactant and Catalyst Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, combine COME and ethylene glycol.

-

Catalyst Addition: Add potassium methoxide (prepared as in Step 1) as the catalyst.

-

Reaction Conditions: The reaction is conducted under vacuum to facilitate the removal of methanol produced. Optimal conditions can be determined using Response Surface Methodology (RSM), with a reported optimum at a temperature of 80°C, a reaction time of 90 minutes, and a molar ratio of COME to ethylene glycol of 3:1 with a catalyst dosage of 1.0%.

-

Product Isolation: The resulting product is then subjected to purification to isolate the ethylene glycol monoricinoleate.

| Parameter | Value | Reference |

| Catalyst | Potassium Methoxide | |

| Molar Ratio (COME:EG) | 3:1 | |

| Temperature | 80°C | |

| Reaction Time | 90 minutes | |

| Catalyst Loading | 1.0% | |

| Predicted Yield | 85.96% | |

| Experimental Yield | 86.23% |

Borate-Mediated Synthesis

Direct esterification of fatty acids with diols often leads to a mixture of mono- and di-esters. A method utilizing boric acid as a protecting group for one of the hydroxyl functions of the glycol can significantly enhance the yield of the desired monoester. This method is particularly described for polyethylene glycol but is applicable to ethylene glycol.

Experimental Protocol:

-

Protection of Ethylene Glycol: In a three-neck flask equipped with a stirrer, water separator, and reflux condenser connected to a vacuum source, combine ethylene glycol and boric acid. The mixture is heated to 120°C for 2 hours to form the ethylene glycol borate monoester.

-

Esterification: Cool the reaction mixture to below 60°C and add ricinoleic acid. Add p-toluenesulfonic acid (PTS) as a catalyst (0.5-1.5% of the total raw material weight). Heat the mixture to 140°C and react for 2 hours, or until the acid value of the system remains constant.

-

Catalyst Neutralization: Neutralize the PTS by adding an equimolar amount of solid sodium acetate.

-

Hydrolysis of the Borate Ester: Add distilled water to the reaction mixture and maintain a temperature of 100°C with stirring for 2 hours to hydrolyze the borate ester.

-

Extraction and Isolation: Transfer the reaction mixture to a separatory funnel. Extract the ethylene glycol monoricinoleate with ethyl acetate. Wash the organic layer with a saturated brine solution.

-

Final Product: Remove the ethyl acetate by distillation under reduced pressure to obtain the crude product. Dry the product under vacuum to a constant weight.

| Parameter | Value |

| Protecting Agent | Boric Acid |

| Esterification Catalyst | p-Toluenesulfonic Acid |

| Esterification Temperature | 140°C |

| Hydrolysis Temperature | 100°C |

| Yield (of PEG-400 Monoricinoleate) | 79% |

| Purity (of PEG-400 Monoricinoleate) | 93.1% |

Purification of Ethylene Glycol Monoricinoleate

The crude product obtained from any of the synthesis methods will contain a mixture of the desired monoester, unreacted starting materials, catalyst residues, and potentially the diester. Purification is essential to achieve the required specifications for its intended application.

Vacuum Distillation

Vacuum distillation is a highly effective method for purifying ethylene glycol monoricinoleate, as it allows for distillation at lower temperatures, thereby preventing thermal degradation of the product.[2]

Experimental Protocol:

-

Setup: Assemble a vacuum distillation apparatus. It is crucial to have a well-sealed system to maintain a stable, low pressure.

-

Degassing: Gently heat the crude product under vacuum to remove any residual water or low-boiling solvents.

-

Fractional Distillation: Gradually increase the temperature of the heating mantle while maintaining a constant vacuum. The boiling point of ethylene glycol monoricinoleate is 473°C at 760 mmHg. This temperature will be significantly lower under vacuum. The exact boiling point will depend on the vacuum achieved.

-

Fraction Collection: Collect different fractions as the distillation proceeds. The main fraction containing the purified ethylene glycol monoricinoleate is collected at a stable boiling point. Early fractions will contain more volatile impurities, while the residue will contain the diester and other high-boiling point impurities.

| Property | Value |

| Boiling Point (Atmospheric Pressure) | 473°C |

| Density | 0.975 g/cm³ |

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[3][4] This method can be employed to separate ethylene glycol monoricinoleate from the diester and other impurities.

Experimental Protocol:

-

Column Packing: A glass column is packed with a suitable stationary phase, such as silica gel.[3] The packing can be done using either a dry or wet method to ensure a uniform bed.

-

Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.

-

Elution: A mobile phase, which is a solvent or a mixture of solvents, is passed through the column. The choice of the mobile phase is critical for achieving good separation. For esters of fatty acids, a common mobile phase system is a mixture of hexane and ethyl acetate, with the polarity being adjusted by varying the ratio of the two solvents.[5]

-

Fraction Collection: As the mobile phase flows through the column, the separated components will elute at different times. These are collected in separate fractions.

-

Analysis: The composition of each fraction is analyzed using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure ethylene glycol monoricinoleate.

-

Solvent Removal: The solvent is removed from the purified fractions under reduced pressure to yield the final product.

| Parameter | Recommended Value |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane:Ethyl Acetate (gradient) |

Characterization

The purity and identity of the synthesized ethylene glycol monoricinoleate should be confirmed using various analytical techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the C-O stretching of the ester.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the chemical shifts and splitting patterns of the different protons and carbons.

-

Gas Chromatography (GC): GC can be used to determine the purity of the final product and to quantify the amount of any residual starting materials or byproducts.

-

Acid Value and Saponification Value: These titrimetric methods can be used to assess the amount of free fatty acids and the overall ester content, respectively.

Visualizations

Synthesis and Purification Workflow

Caption: Overall workflow for the synthesis and purification of ethylene glycol monoricinoleate.

Borate-Mediated Synthesis Pathway

Caption: Step-wise pathway for the borate-mediated synthesis of ethylene glycol monoricinoleate.

References

A Comprehensive Technical Guide to 1,2-Ethanediol Monoricinoleate: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of 1,2-Ethanediol monoricinoleate, a compound of interest in various industrial and pharmaceutical applications. This document details its properties, outlines experimental protocols for its synthesis and analysis, and discusses its potential role in drug delivery systems.

Physicochemical Characteristics

This compound, also known as 2-hydroxyethyl (9Z,12R)-12-hydroxyoctadec-9-enoate, is the monoester of ethylene glycol and ricinoleic acid. Its chemical structure combines the hydrophilic nature of ethylene glycol with the lipophilic properties of ricinoleic acid, rendering it amphiphilic and suitable for use as a non-ionic surfactant, emulsifier, and plasticizer.

General Properties

| Property | Value | Reference |

| Chemical Formula | C20H38O4 | [1] |

| Molecular Weight | 342.5 g/mol | [1] |

| CAS Number | 9004-97-1 | [1] |

| Appearance | Not explicitly stated, likely a viscous liquid | |

| Solubility | Insoluble in water; soluble in many organic solvents |

Tabulated Physical and Chemical Data

| Property | Value | Method/Conditions |

| XLogP3 | 5.4 | Computed |

| Hydrogen Bond Donor Count | 2 | Computed |

| Hydrogen Bond Acceptor Count | 4 | Computed |

| Rotatable Bond Count | 18 | Computed |

| Exact Mass | 342.27700969 Da | Computed |

| Monoisotopic Mass | 342.27700969 Da | Computed |

| Topological Polar Surface Area | 66.8 Ų | Computed |

| Heavy Atom Count | 24 | Computed |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application and further research. The following sections provide representative methodologies based on established procedures for similar compounds.

Synthesis

The primary method for synthesizing this compound is through the esterification of ricinoleic acid with ethylene glycol. This can be achieved via direct chemical esterification or, for a more sustainable approach, through enzymatic catalysis.

This protocol utilizes a lipase for a greener synthesis, operating under milder conditions and offering higher selectivity.[2][3]

Materials:

-

Ricinoleic acid

-

Ethylene glycol

-

Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)[2][4]

-

Solvent (optional, e.g., n-hexane)

-

Buffer solution (if required for pH control)

Procedure:

-

Combine ricinoleic acid and ethylene glycol in a suitable molar ratio (e.g., 1:2 acid to alcohol) in a reaction vessel.[5]

-

Add the immobilized lipase to the mixture. The enzyme loading is typically a small percentage of the total substrate weight (e.g., 1% w/w).[5]

-

The reaction can be run solvent-free or in the presence of an organic solvent to reduce viscosity.

-

Maintain the reaction mixture at a controlled temperature (e.g., 60-70 °C) with constant agitation for a specified duration (e.g., 32 hours).[5]

-

Monitor the reaction progress by periodically taking samples and determining the acid value through titration to measure the consumption of ricinoleic acid.

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

The crude product can then be purified.

Purification

Purification of the synthesized this compound is essential to remove unreacted starting materials and byproducts.

Materials:

-

Crude this compound

-

Solvents for extraction (e.g., hexane, diethyl ether)

-

Aqueous solution for washing (e.g., brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the crude product in a non-polar solvent like hexane.

-

Wash the organic phase with a basic solution (e.g., sodium bicarbonate solution) to remove any unreacted ricinoleic acid.

-

Follow with a wash with brine to remove any remaining aqueous impurities.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Analytical Methods

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of fatty acid esters, derivatization to more volatile forms like methyl esters is common.[6][7][8]

Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):

-

Treat the this compound sample with a solution of 2% sulfuric acid in methanol.[7]

-

Heat the mixture at 80°C for 2 hours under an inert atmosphere (e.g., argon).[7]

-

After cooling, extract the resulting FAMEs with hexane.[7]

-

The hexane extract can be further purified by thin-layer chromatography (TLC) if necessary.[7]

GC-MS Parameters:

-

Column: A capillary column suitable for FAME analysis (e.g., Equity-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

-

Carrier Gas: Helium at a constant flow rate.[7]

-

Injector Temperature: 250 °C.[7]

-

Oven Temperature Program: Start at 170 °C (hold for 2 min), ramp to 240 °C at 2 °C/min, and hold for 5 min.[7]

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

-

Identification: Compare the obtained mass spectra with a reference library (e.g., NIST).

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules.

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).[9][10]

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the protons of the ethylene glycol moiety.

-

A complex set of signals from the long aliphatic chain of the ricinoleic acid moiety, including characteristic peaks for the olefinic protons and the proton on the carbon bearing the hydroxyl group.

Expected ¹³C NMR Spectral Features:

-

A peak for the ester carbonyl carbon.

-

Signals for the carbons of the ethylene glycol unit.

-

A series of peaks for the various carbons in the ricinoleic acid chain, including the sp² carbons of the double bond and the carbon attached to the hydroxyl group.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

-

The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

Characteristic FTIR Absorption Bands:

-

A strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[11]

-

A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups.

-

C-H stretching vibrations of the aliphatic chain around 2850-2960 cm⁻¹.

-

C-O stretching vibrations in the range of 1050-1300 cm⁻¹.[11]

Applications in Drug Development

While specific studies on this compound in drug delivery are limited, its structural components and physicochemical properties suggest several potential applications as a pharmaceutical excipient.[12][13]

-

Solubilizer: Its amphiphilic nature makes it a candidate for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).[14][15][16]

-

Emulsifying Agent: It can be used to form and stabilize emulsions, which are common formulations for oral, topical, and parenteral drug delivery.

-

Component of Self-Emulsifying Drug Delivery Systems (SEDDS): Glyceryl esters, which are structurally similar, have been shown to enhance the cell-permeating properties of SEDDS.[17]

-

Penetration Enhancer: The presence of a fatty acid component may facilitate the penetration of drugs through biological membranes.[18]

It is important to note that as an excipient, this compound would not be expected to have a direct effect on signaling pathways but rather to facilitate the delivery of the active drug to its target.

Safety and Toxicology

The toxicological profile of this compound has not been extensively studied. However, data on its constituent parts, ethylene glycol and ricinoleic acid, can provide some initial insights. Ethylene glycol is known to be harmful if swallowed and can cause damage to organs through prolonged or repeated exposure.[19][20][21] Ricinoleic acid, the main component of castor oil, is generally considered to have low toxicity. Comprehensive toxicological studies on the ester itself would be necessary to establish a complete safety profile for pharmaceutical use.

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Analytical workflow for the characterization of this compound.

References

- 1. 9-Octadecenoic acid, 12-hydroxy-, 2-hydroxyethyl ester, (9Z,12R)- | C20H38O4 | CID 3084042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lipase-mediated synthesis of ricinoleic acid vanillyl ester and evaluation of antioxidant and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enzymatic-preparation-of-ricinoleic-acid-esters-of-long-chain-monohydric-alcohols-and-properties-of-the-esters - Ask this paper | Bohrium [bohrium.com]

- 5. iris.unife.it [iris.unife.it]

- 6. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. Excipients Used in Formulation of Liquid Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 14. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. kinampark.com [kinampark.com]

- 16. researchgate.net [researchgate.net]

- 17. Glyceryl ester surfactants: Promising excipients to enhance the cell permeating properties of SEDDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. researchgate.net [researchgate.net]

- 20. chemos.de [chemos.de]

- 21. chemos.de [chemos.de]

1,2-Ethanediol monoricinoleate CAS number 106-17-2 technical data sheet

An In-Depth Technical Guide to 1,2-Ethanediol Monoricinoleate (CAS: 106-17-2)

This technical guide provides a comprehensive overview of this compound (CAS Number 106-17-2), also known as Glycol Ricinoleate. The information is intended for researchers, scientists, and drug development professionals, summarizing its chemical and physical properties, synthesis, analytical methods, and safety information. It is important to note that while this guide aims to be thorough, specific experimental protocols and biological data for this exact compound are limited in publicly available literature. Therefore, some information is based on closely related compounds and general chemical principles.

Chemical and Physical Properties

This compound is the monoester of ethylene glycol and ricinoleic acid. Ricinoleic acid, a major component of castor oil, is a hydroxylated omega-9 fatty acid.[1] This structure imparts both hydrophilic and lipophilic characteristics to the molecule, making it useful in various industrial applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 106-17-2 | [2] |

| Molecular Formula | C20H38O4 | |

| Molecular Weight | 342.51 g/mol | |

| Appearance | Clear, moderately viscous, pale-yellow liquid | |

| Odor | Mild | |

| Boiling Point | 473 °C at 760 mmHg | |

| Flash Point | 154 °C | |

| Solubility | Insoluble in water; miscible with most organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of ricinoleic acid with ethylene glycol or the transesterification of castor oil.

Enzymatic Esterification of Ricinoleic Acid

This method utilizes a lipase catalyst for a more environmentally friendly process.

Experimental Protocol:

-

Reactant Preparation: Ricinoleic acid is first obtained from the hydrolysis of castor oil. A typical procedure involves mixing castor oil with an ethanolic potassium hydroxide solution and heating for approximately one hour at 70°C. Subsequently, hydrochloric acid is added to liberate the fatty acids.[3]

-

Esterification Reaction: The obtained ricinoleic acid is mixed with ethylene glycol in a suitable solvent such as n-hexane. A lipase, for example from Candida rugosa, is added as a catalyst.[3] The molar ratio of glycol to fatty acid can be varied (e.g., 1:1 to 4:1) to optimize the yield of the monoester.[3]

-

Reaction Conditions: The reaction mixture is agitated at a controlled temperature, for instance, 37°C, for a period of 18 hours or until completion.[3]

-

Product Isolation: The enzyme is removed by filtration. The reaction mixture is then centrifuged to separate the phases, and the ester product is isolated from the organic phase.[3] The reaction can be terminated by heating to 80°C to denature the enzyme.[3]

Diagram 1: Enzymatic Synthesis of this compound

Caption: Enzymatic synthesis workflow.

Two-Step Transesterification of Castor Oil

This method involves converting castor oil first to its methyl esters, which are then transesterified with ethylene glycol.

Experimental Protocol:

-

First Transesterification (Methyl Ester Synthesis): Castor oil is reacted with methanol in the presence of a catalyst, such as potassium hydroxide, at 60-65°C for one hour. The resulting castor oil methyl esters (COME) are separated from the glycerol byproduct and washed.

-

Second Transesterification: The purified COME is then reacted with ethylene glycol in the presence of a catalyst like potassium methoxide. The reaction is typically carried out under vacuum to remove the methanol byproduct and drive the reaction to completion. Optimal conditions can be around 80°C for 90 minutes with a 3:1 molar ratio of ethylene glycol to COME.

-

Product Purification: The final product, this compound, is purified from the reaction mixture.

Diagram 2: Two-Step Transesterification Synthesis

Caption: Two-step transesterification workflow.

Analytical Methods

The analysis of this compound can be performed using chromatographic techniques to determine its purity and quantify its presence in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For glycol esters, derivatization is often employed to improve chromatographic performance.[4][5]

Experimental Protocol:

-

Sample Preparation and Derivatization: A sample containing this compound is derivatized to increase its volatility. Common derivatizing agents for hydroxyl groups include silylating agents (e.g., BSTFA) or acylating agents.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or polar phase depending on the derivative).[4][5] The oven temperature is programmed to separate the components of the mixture. The separated components are then detected by a mass spectrometer, which provides information for identification and quantification.

Diagram 3: GC-MS Analytical Workflow

Caption: GC-MS analytical workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile compounds.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a suitable solvent.

-

HPLC Analysis: The sample is injected into an HPLC system. A common method for ricinoleic acid and its esters involves a reversed-phase column (e.g., C18) with a mobile phase such as a mixture of acetonitrile and water.[6][7] Detection can be achieved using a Diode-Array Detector (DAD).[6] The retention time and peak area are used for identification and quantification against a standard.[6][7]

Diagram 4: HPLC Analytical Workflow

Caption: HPLC analytical workflow.

Safety and Handling

Table 2: Hazard and Precautionary Information (Inferred)

| Category | Information |

| Hazards | May be harmful if swallowed. May cause eye and skin irritation. |

| First Aid Measures | Skin Contact: Wash with soap and water.[8] Eye Contact: Flush with plenty of water.[8] Ingestion: Do NOT induce vomiting. Seek medical attention.[10] Inhalation: Move to fresh air. |

| Fire Fighting | Use carbon dioxide, foam, or dry chemical extinguishers.[8] |

| Handling | Ensure good ventilation. Avoid contact with skin and eyes. Wash hands after handling.[8][9] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8] |

| Personal Protection | Wear safety glasses and chemical-resistant gloves.[8][9] |

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or interaction with signaling pathways of this compound.

However, studies on related glycerol fatty acid esters suggest they can have biological effects such as emulsification, antimicrobial activity, and can influence lipid metabolism.[13] These effects are dependent on the specific fatty acid and alcohol components. Ricinoleic acid itself is known for its anti-inflammatory properties.[1] The metabolic fate of this compound is likely to involve hydrolysis into ethylene glycol and ricinoleic acid. While ricinoleic acid is a naturally occurring fatty acid, ethylene glycol is metabolized in the body and can be toxic at high concentrations.

Further research is needed to elucidate the specific biological effects and potential signaling pathways associated with this compound.

Applications

This compound is primarily used in industrial applications due to its plasticizing and emulsifying properties.

Table 3: Known Applications

| Application Area | Description | Reference(s) |

| Plasticizers | Used to increase the flexibility and durability of plastics. | |

| Greases | Incorporated into grease formulations. | |

| Urethane Polymers | Used in the synthesis of urethane polymers. | |

| Cosmetics | As an emollient and emulsifying agent in cosmetic formulations. | [14] |

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional scientific guidance. The information provided, particularly concerning safety and biological activity, is based on available data for related compounds and may not be fully representative of this compound. Users should exercise caution and conduct their own risk assessments before handling this chemical.

References

- 1. Ricinoleic Acid | C18H34O3 | CID 643684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemical.kalochem.shop [chemical.kalochem.shop]

- 3. scitepress.org [scitepress.org]

- 4. researchgate.net [researchgate.net]

- 5. Gas-liquid chromatographic analyses of 1,2-ethanediol monoethers and monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glyceryl ricinoleate SDS by Naturallythinking [tox2u.com]

- 9. echemi.com [echemi.com]

- 10. chemos.de [chemos.de]

- 11. carlroth.com [carlroth.com]

- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass Spec) of ethylene glycol monoricinoleate

This technical guide provides a comprehensive overview of the spectroscopic properties of ethylene glycol monoricinoleate, a versatile oleochemical derived from the esterification of ricinoleic acid with ethylene glycol. Due to the limited availability of directly published spectra for this specific compound, this document presents predicted spectroscopic data based on the well-established spectral characteristics of its constituent molecules: ricinoleic acid and ethylene glycol. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the molecular structure and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for ethylene glycol monoricinoleate. These predictions are derived from the known spectroscopic data of ricinoleic acid and ethylene glycol, as well as analogous ethylene glycol monoesters.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~5.4 | m | 2H | -CH=CH- (Olefinic protons) |

| ~4.2 | t | 2H | -C(=O)O-CH₂ -CH₂OH (Ester methylene) |

| ~3.7 | t | 2H | -C(=O)OCH₂-CH₂ -OH (Alcohol methylene) |

| ~3.6 | m | 1H | -CH (OH)- (Carbinol proton on ricinoleate) |

| ~2.3 | t | 2H | -CH₂ -C(=O)O- (Methylene alpha to carbonyl) |

| ~2.2 | m | 2H | -CH₂-CH=CH- (Allylic methylene) |

| ~2.0 | m | 2H | -CH=CH-CH₂ - (Allylic methylene) |

| ~1.6 | m | 2H | -CH₂-CH₂-C(=O)O- (Methylene beta to carbonyl) |

| ~1.3 | br s | ~18H | -(CH₂)ₙ- (Aliphatic chain methylenes) |

| ~0.9 | t | 3H | -CH₃ (Terminal methyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~174 | -C (=O)O- (Ester carbonyl) |

| ~133, ~125 | -C H=C H- (Olefinic carbons) |

| ~71 | -C H(OH)- (Carbinol carbon on ricinoleate) |

| ~67 | -C(=O)O-C H₂-CH₂OH (Ester methylene) |

| ~61 | -C(=O)OCH₂-C H₂-OH (Alcohol methylene) |

| ~36 | -CH₂-C H(OH)- |

| ~34 | -C H₂-C(=O)O- |

| ~32-22 | -(CH₂)ₙ- (Aliphatic chain methylenes) |

| ~14 | -C H₃ (Terminal methyl) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (Alcohol and hydroxyl groups) |

| ~3010 | Medium | =C-H stretch (Olefinic) |

| ~2925, ~2855 | Strong | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Ester carbonyl) |

| ~1460 | Medium | C-H bend (Methylene) |

| ~1170 | Strong | C-O stretch (Ester) |

| ~1060 | Strong | C-O stretch (Alcohol) |

| ~725 | Weak | -(CH₂)ₙ- rock (Methylene chain) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| [M+H]⁺ | Molecular ion peak (protonated) |

| [M+Na]⁺ | Molecular ion peak (sodiated) |

| [M-H₂O]⁺ | Loss of water from the hydroxyl group |

| [M-C₂H₄O]⁺ | Loss of ethylene oxide fragment |

| Various fragments | Cleavage at the ester linkage and along the aliphatic chain |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis and subsequent spectroscopic characterization of ethylene glycol monoricinoleate.

Synthesis of Ethylene Glycol Monoricinoleate via Direct Esterification

This procedure is adapted from established methods for the synthesis of fatty acid monoesters.

Materials:

-

Ricinoleic acid (technical grade, ~90%)

-

Ethylene glycol (ACS grade)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Dean-Stark apparatus

-

Heating mantle with magnetic stirring

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add ricinoleic acid and an excess of ethylene glycol (e.g., a 1:5 molar ratio of ricinoleic acid to ethylene glycol).

-

Add toluene as an azeotropic solvent (approximately 20% of the total volume).

-

Add p-toluenesulfonic acid monohydrate (1-2% by weight of the ricinoleic acid) as the catalyst.

-

Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethylene glycol monoricinoleate.

-

Further purification can be achieved by column chromatography if necessary.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Place a drop of the neat liquid product between two NaCl or KBr plates.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated or sodiated molecular ions.

Workflow and Logical Relationships

The following diagrams illustrate the key processes and relationships described in this guide.

Caption: Workflow for the synthesis and spectroscopic characterization of ethylene glycol monoricinoleate.

Solubility Profile of 1,2-Ethanediol Monoricinoleate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Ethanediol monoricinoleate, a compound of interest in various industrial and pharmaceutical applications. Due to its properties as a plasticizer, and its use in greases and urethane polymers, understanding its behavior in different solvent systems is crucial for formulation development, process design, and quality control.[1] This document outlines the known solubility profile, details experimental protocols for its determination, and provides visual representations of experimental workflows and the principles of solubility.

Physicochemical Properties of this compound

This compound, also known as ethylene glycol monoricinoleate, is the monoester of ethylene glycol and ricinoleic acid.

| Property | Value |

| CAS Number | 106-17-2 |

| Molecular Formula | C20H38O4 |

| Molecular Weight | 342.51 g/mol |

| Appearance | Clear, moderately viscous, pale-yellow liquid |

| Odor | Mild |

Solubility Profile

Based on available data, this compound exhibits the following solubility characteristics:

| Solvent | Solubility |

| Water | Insoluble[1] |

| Most Organic Solvents | Miscible[1] |

The term "miscible" indicates that this compound can be mixed in all proportions with most organic solvents to form a homogeneous solution. However, for specific applications, quantitative determination of solubility is recommended.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure contains both a long hydrophobic fatty acid chain (ricinoleic acid moiety) and a hydrophilic portion with hydroxyl groups (ethylene glycol moiety). This amphiphilic nature dictates its solubility behavior.

The large nonpolar alkyl chain of the ricinoleate portion dominates, making it readily soluble in nonpolar and moderately polar organic solvents. The presence of the hydroxyl and ester groups allows for some interaction with more polar organic solvents. Its insolubility in water is due to the predominance of the large hydrophobic tail, which cannot be sufficiently solvated by the highly polar water molecules.

Caption: Intermolecular affinities governing solubility.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, standardized experimental protocols are necessary. The following outlines a general workflow for determining the solubility of a viscous liquid like this compound in an organic solvent.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator with shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Experimental Workflow

Caption: General workflow for solubility determination.

Detailed Methodologies

4.3.1. Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

4.3.2. Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solute remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically.

-

After the equilibration period, remove the vials and centrifuge them at a high speed to pellet the undissolved solute.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the pellet.

-

Accurately dilute the aliquot of the supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a suitable and validated analytical method (e.g., HPLC with a suitable detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), or Gas Chromatography with a Flame Ionization Detector (GC-FID)).

-

Construct a calibration curve by plotting the analytical response of the standard solutions versus their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the organic solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mg/mL.

Conclusion

This compound is a versatile compound characterized by its miscibility with a wide range of organic solvents and its insolubility in water. This solubility profile is a direct consequence of its amphiphilic chemical structure. For applications requiring precise formulations, the experimental protocols detailed in this guide provide a robust framework for the quantitative determination of its solubility in specific organic solvents. Such data is invaluable for researchers, scientists, and drug development professionals in optimizing product performance and ensuring process efficiency.

References

An In-Depth Technical Guide to the Thermogravimetric Analysis of Ethylene Glycol Monoricinoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis and Ethylene Glycol Monoricinoleate

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability, decomposition kinetics, and composition of materials.

Ethylene glycol monoricinoleate is an ester formed from ethylene glycol and ricinoleic acid, a hydroxylated fatty acid derived from castor oil. Its unique structure, combining a hydrophilic ethylene glycol head with a lipophilic ricinoleate tail, makes it a valuable surfactant, emulsifier, and plasticizer in various industrial applications, including pharmaceuticals and cosmetics. Understanding its thermal behavior is paramount for defining storage conditions, processing parameters, and ensuring product stability.

Predicted Thermal Decomposition Pathway

Based on the thermal behavior of its constituent parts and related esters, the thermal decomposition of ethylene glycol monoricinoleate in an inert atmosphere is hypothesized to occur in distinct stages. The primary decomposition is expected to involve the cleavage of the ester linkage and the degradation of the long alkyl chain of the ricinoleic acid moiety. A subsequent, higher-temperature event may correspond to the decomposition of more thermally stable residues.

Data Presentation: Predicted Thermogravimetric Analysis Data

The following table summarizes the anticipated quantitative data from the TGA of ethylene glycol monoricinoleate, conducted under a nitrogen atmosphere with a heating rate of 10 °C/min. This data is illustrative and based on analyses of similar fatty acid esters.[1]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Stage 1 | 200 - 350 | ~ 85 - 95% | Primary decomposition of the ricinoleate alkyl chain and cleavage of the ester. |

| Stage 2 | 350 - 500 | ~ 5 - 15% | Decomposition of thermally stable organic residues. |

| Residual Mass | > 500 | < 5% | Char or inorganic residue. |

Experimental Protocols

A detailed methodology for conducting the thermogravimetric analysis of ethylene glycol monoricinoleate is provided below. This protocol is based on standard procedures for the analysis of organic liquids and esters.[2][3][4][5]

4.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required. The instrument should have a system for controlled gas flow.[6][7]

4.2. Sample Preparation

-

Ensure the ethylene glycol monoricinoleate sample is homogeneous. If the sample is viscous, gentle warming may be necessary to ensure a representative sample can be taken.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum). For liquid samples, a syringe or pipette can be used for precise measurement.[4]

4.3. TGA Measurement Parameters

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere and sweep away decomposition products.[3]

-

Temperature Program:

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

4.4. Data Analysis

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each stage.

-

Determine the onset and end temperatures for each decomposition stage and the percentage of mass loss associated with each step.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermogravimetric analysis of ethylene glycol monoricinoleate.

Caption: Workflow for Thermogravimetric Analysis of Ethylene Glycol Monoricinoleate.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the thermogravimetric analysis of ethylene glycol monoricinoleate. The presented data, protocols, and workflow are grounded in the analysis of analogous chemical structures and established TGA methodologies. Researchers can utilize this guide to design and execute robust thermal stability studies, ensuring the quality and reliability of products containing this versatile oleochemical. Further empirical studies are encouraged to validate and refine the predictive data presented herein.

References

An In-depth Technical Guide to the Critical Micelle Concentration of 1,2-Ethanediol Monoricinoleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,2-Ethanediol Monoricinoleate and its Critical Micelle Concentration

This compound is an amphiphilic molecule possessing a hydrophilic head (the ethylene glycol portion) and a hydrophobic tail (the ricinoleic acid chain). This dual nature drives its surface-active properties and the formation of micelles in aqueous solutions. The Critical Micelle Concentration (CMC) is a fundamental physicochemical parameter that signifies a sharp change in various properties of a surfactant solution, including surface tension, conductivity, and the ability to solubilize hydrophobic substances.[1]

Below the CMC, this compound molecules primarily exist as monomers in the solution and at interfaces. As the concentration increases to the CMC, the interface becomes saturated, and the monomers begin to aggregate into micelles to minimize the unfavorable interaction between their hydrophobic tails and water. This process is crucial for many of its applications, such as acting as an emulsifier or a solubilizing agent for poorly water-soluble drugs.[2]

Factors Influencing the Critical Micelle Concentration

The CMC of a nonionic surfactant like this compound is influenced by several factors:

-

Structure of the Hydrophobic Group: A longer or bulkier hydrophobic chain generally leads to a lower CMC because the increased hydrophobicity drives the molecules to form micelles at lower concentrations.[3]

-

Structure of the Hydrophilic Group: A larger or more polar hydrophilic head group typically results in a higher CMC due to its stronger interaction with water, which favors the monomeric state.[3]

-

Temperature: For many nonionic surfactants, an increase in temperature can lead to a decrease in the CMC. This is often attributed to the decreased hydration of the hydrophilic group at higher temperatures, which promotes micellization.[3]

-

Presence of Additives: The addition of electrolytes generally has a minimal effect on the CMC of nonionic surfactants.[3] However, organic additives can influence the CMC by altering the solvent properties.[4]

Comparative CMC Data of Structurally Related Surfactants

While a specific CMC for this compound is not documented, examining the CMC of similar nonionic surfactants can provide a reasonable estimation.

| Surfactant | Structure | CMC (approximate) | Reference |

| Polyoxyl 35 castor oil (Cremophor EL) | Ethoxylated castor oil (ricinoleic acid is a major component) with ~35 ethylene oxide units per molecule. | ≈ 0.009% w/v | [3] |

| Polyoxyl 40 hydrogenated castor oil | Ethoxylated hydrogenated castor oil with ~40 ethylene oxide units per molecule. | ≈ 0.039% w/v | [3] |

| Glycerol Monoricinoleate | Ester of ricinoleic acid and glycerol. | Data not readily available |

Note: The provided CMC values are for complex mixtures and can vary. They are presented here for comparative purposes.

Given that this compound has a smaller hydrophilic head group (a single ethylene glycol unit) compared to the polyoxyethylene chains in Cremophor EL, its CMC is expected to be lower, as a smaller hydrophilic group would favor micellization at a lower concentration.

Experimental Protocols for CMC Determination

Several established methods can be employed to determine the CMC of this compound. Below are detailed protocols for the most common techniques.

Surface Tension Method (Du Noüy Ring Method)

This is a classic and widely used method for determining the CMC of both ionic and nonionic surfactants.[5][6]

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Experimental Protocol:

-

Preparation of Solutions: Prepare a stock solution of this compound in deionized water. A series of solutions with decreasing concentrations are then prepared by serial dilution.

-

Instrumentation: A tensiometer equipped with a platinum Du Noüy ring is used. The instrument should be calibrated and the platinum ring thoroughly cleaned before each measurement.

-

Measurement:

-

Measure the surface tension of deionized water as a reference.

-

For each surfactant concentration, measure the force required to pull the platinum ring from the liquid surface. The instrument software typically converts this force into surface tension (mN/m).

-

Allow the solution to equilibrate at the measurement temperature before each reading.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The plot will typically show two linear regions. The intersection of the two extrapolated linear portions corresponds to the CMC.

-

References

Ethylene Glycol Monoricinoleate: A Technical Guide to its Hydrophilic-Lipophilic Balance (HLB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) value of ethylene glycol monoricinoleate, a nonionic surfactant with applications in various industrial and pharmaceutical formulations. This document outlines the theoretical calculation of its HLB value, details experimental protocols for its determination, and discusses its relevance in formulation science.

Understanding the Hydrophilic-Lipophilic Balance (HLB)

The HLB system is a semi-empirical scale developed to aid in the selection of surfactants for the formulation of emulsions. The HLB value of a surfactant is an indicator of the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule. This value, typically ranging from 0 to 20 for nonionic surfactants, dictates the surfactant's solubility and, consequently, its emulsifying properties. Surfactants with lower HLB values are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with higher HLB values are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.

HLB Value of Ethylene Glycol Monoricinoleate

Griffin's Equation:

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification number of the ester.

-

A is the acid number of the fatty acid.

To calculate the HLB value, the saponification number of ethylene glycol monoricinoleate and the acid number of ricinoleic acid are required.

| Parameter | Value (mg KOH/g) | Source |

| Saponification Number (S) of Ethylene Glycol Monoricinoleate (Estimated) | 170 - 195 | [1] |

| Acid Number (A) of Ricinoleic Acid | 175 - 186 | [2][3] |

Calculated HLB Value:

Using the midpoint of the estimated ranges for the saponification number (S ≈ 182.5 mg KOH/g) and the acid number (A ≈ 180.5 mg KOH/g), the calculated HLB value for ethylene glycol monoricinoleate is:

HLB ≈ 20 * (1 - 182.5 / 180.5) ≈ -0.22

This calculated negative value is unusual for the Griffin scale, which typically ranges from 0 to 20. This may suggest that ethylene glycol monoricinoleate is a highly lipophilic substance. It is important to note that this is a theoretical estimation, and the actual HLB value may differ. Experimental determination is crucial for a precise value.

Experimental Protocols for HLB Determination

For a definitive HLB value of ethylene glycol monoricinoleate, experimental determination is recommended. The following are established methods for determining the HLB of nonionic surfactants.

Emulsion Stability Method

This classic and practical method involves preparing a series of emulsions of a specific oil with a blend of two emulsifiers of known HLB values, one high and one low. The blend that produces the most stable emulsion corresponds to the required HLB of the oil. To determine the HLB of an unknown surfactant like ethylene glycol monoricinoleate, it would be used as the sole emulsifier for a range of oils with known required HLB values. The oil that forms the most stable emulsion would indicate the HLB of the surfactant.

Workflow for Emulsion Stability Method:

Caption: Workflow for HLB determination via emulsion stability.

Water Titration Method (Greenwald Method)

This method is based on the titration of a solution of the surfactant in a water-miscible organic solvent (e.g., dioxane-benzene mixture) with water until turbidity is observed. The amount of water required to induce cloudiness is related to the HLB value.

Experimental Workflow for Water Titration Method:

Caption: Workflow for the Greenwald water titration method.

Applications in Research and Drug Development

Ethylene glycol monoricinoleate's lipophilic nature makes it a candidate for various applications in pharmaceutical and industrial formulations.

-

Emulsifier for W/O Emulsions: Its low estimated HLB value suggests it would be an effective emulsifying agent for water-in-oil emulsions, which are utilized in topical drug delivery systems like creams and ointments.

-

Plasticizer: It can be used as a plasticizer in the manufacturing of certain polymers.[4]

-

Grease Formulation: Its properties are suitable for inclusion in grease formulations.[4]

-

Urethane Polymers: It finds application in the synthesis of urethane polymers.[4]

-

Excipient in Drug Formulations: Ethylene glycol and its esters are used as solvents and excipients in various pharmaceutical preparations to improve the dissolution of poorly soluble drugs.[5]

Conclusion

While a definitive, experimentally determined HLB value for ethylene glycol monoricinoleate remains to be established in readily accessible literature, theoretical calculations based on Griffin's method suggest a highly lipophilic character. For researchers and formulation scientists, the experimental determination of the HLB value using methods such as emulsion stability testing or water titration is essential for its effective application. Understanding the HLB of this compound is critical for harnessing its potential in creating stable and effective formulations in the pharmaceutical and other industries.

References

Safety and Toxicity Profile of 1,2-Ethanediol Monoricinoleate for Laboratory Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the safety and toxicity profile of 1,2-Ethanediol monoricinoleate for laboratory applications. Due to the limited direct toxicological data on this specific ester, this guide synthesizes information from its constituent components: 1,2-Ethanediol (Ethylene Glycol) and Ricinoleic Acid. This approach allows for a comprehensive assessment of potential hazards and informs safe handling practices in a research and development setting.

Chemical Identity

This compound is the ester formed from the reaction of 1,2-Ethanediol and ricinoleic acid. It is important to consider the toxicological profiles of both parent molecules to predict the potential hazards of the ester.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the primary hazards associated with this compound are anticipated to be driven by the 1,2-Ethanediol moiety.

Primary Concerns:

-

Acute Oral Toxicity: 1,2-Ethanediol is classified as harmful if swallowed.[1][2][3][4][5]

-

Target Organ Toxicity (Repeated Exposure): Prolonged or repeated oral exposure to 1,2-Ethanediol may cause damage to the kidneys.[1][2][3][4][5]

The ricinoleic acid component is generally considered to have low toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that ricinoleic acid and its salts and esters, including Glycol Ricinoleate, are safe for use as cosmetic ingredients.[6][7][8]

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for the constituent components of this compound.

Table 1: Acute Toxicity Data for 1,2-Ethanediol (Ethylene Glycol)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 4700 mg/kg | [9] |

| LD50 | Mouse | Oral | 5500 mg/kg | [9] |

| LD50 | Guinea Pig | Oral | 6610 mg/kg | [9] |

| LD50 | Rabbit | Dermal | 10600 mg/kg | [10] |

| LC50 | Rat | Inhalation | >2.5 mg/L (6 hours) | [10] |

| LC50 | Rat, Mouse | Inhalation | >200 mg/m³ (2 hours) | [10][11] |

Table 2: Irritation and Sensitization Data for 1,2-Ethanediol (Ethylene Glycol)

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Mild irritant | [4] |

| Eye Irritation | Rabbit | Mild irritant | [4][12] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [10] |

The CIR Expert Panel concluded that castor oil derivatives, including esters of ricinoleic acid, are not sensitizers.[6]

Experimental Protocols

Detailed experimental protocols for the cited toxicity studies are often proprietary. However, the methodologies generally follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Key Experimental Methodologies:

-

Acute Oral Toxicity (OECD TG 401/420/423/425): This test involves the administration of a single dose of the substance to fasted animals (typically rats or mice) via oral gavage. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 (the dose estimated to cause mortality in 50% of the test animals) is then calculated.

-

Dermal Irritation/Corrosion (OECD TG 404): A small amount of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Eye Irritation/Corrosion (OECD TG 405): A small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The eye is observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.

-

Skin Sensitization (OECD TG 406 - Guinea Pig Maximization Test): This test determines if a substance can induce an allergic contact dermatitis. It involves an induction phase where the substance is administered to the skin with and without an adjuvant, followed by a challenge phase where the substance is applied to a different area of the skin to observe for an allergic reaction.

-

Repeated Dose Toxicity (OECD TG 407/408): The substance is administered daily to animals (typically rats) for a period of 28 or 90 days. The animals are observed for clinical signs of toxicity, and at the end of the study, blood and tissues are collected for hematological, clinical chemistry, and histopathological analysis to identify target organs of toxicity.

Visualization of Key Pathways and Workflows

Metabolism of 1,2-Ethanediol

The primary toxicity of 1,2-Ethanediol is due to its metabolism in the body, which leads to the formation of toxic metabolites.

Caption: Metabolic pathway of 1,2-Ethanediol leading to toxic metabolites.

Experimental Workflow for Chemical Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical for laboratory use.

Caption: A generalized workflow for assessing chemical safety in a lab setting.

Safe Handling and First Aid

Engineering Controls:

-

Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[13][14]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][14]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[13][14]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[3][13]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][2][4]

-

If on Skin: Remove contaminated clothing. Rinse skin with plenty of water.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

If Inhaled: Move person to fresh air and keep comfortable for breathing.[15]

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[2][4]

Conclusion

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. equate.com [equate.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. abpsoil.com [abpsoil.com]

- 5. carlroth.com [carlroth.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. cir-safety.org [cir-safety.org]

- 8. Re-Review Summary of Ricinus Communis (Castor) Seed Oil and Ricinoleates as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nano.pitt.edu [nano.pitt.edu]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. gov.uk [gov.uk]

- 12. cdn.asdfinc.io [cdn.asdfinc.io]

- 13. media.laballey.com [media.laballey.com]

- 14. chemos.de [chemos.de]

- 15. shop.chemsupply.com.au [shop.chemsupply.com.au]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal Nanoparticles Using Ethylene Glycol Monoricinoleate as a Novel Dual-Functioning Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethylene glycol monoricinoleate as a reducing and capping agent in the synthesis of metal nanoparticles. This document outlines the hypothesized dual functionality of the molecule, experimental procedures, and expected outcomes based on the well-established polyol synthesis method and the known properties of ricinoleic acid derivatives in nanomaterial science.

Introduction

The synthesis of metal nanoparticles with controlled size, shape, and stability is crucial for their application in various fields, including drug delivery, diagnostics, and catalysis. The polyol process, which employs polyalcohols like ethylene glycol as both a solvent and a reducing agent, is a versatile and widely used method for producing a range of metallic nanoparticles.[1][2][3]